Cas no 2580198-17-8 (4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid structure](https://ar.kuujia.com/scimg/cas/2580198-17-8x500.png)
2580198-17-8 structure
اسم المنتج:4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2580198-17-8
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid
- EN300-27699262
-
- نواة داخلي: 1S/C23H29NO4Si/c1-29(2,3)15-16(12-22(25)26)13-24-23(27)28-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,24,27)(H,25,26)
- مفتاح Inchi: DTUYRXIKMKKTRC-UHFFFAOYSA-N
- ابتسامات: [Si](C)(C)(C)CC(CC(=O)O)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
حساب السمة
- نوعية دقيقة: 411.18658494g/mol
- النظائر كتلة واحدة: 411.18658494g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 29
- تدوير ملزمة العد: 9
- تعقيدات: 554
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 75.6Ų
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27699262-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90.0% | 5.0g |
$4599.0 | 2025-03-20 | |
Enamine | EN300-27699262-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90.0% | 0.25g |
$785.0 | 2025-03-20 | |
Enamine | EN300-27699262-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90.0% | 1.0g |
$1586.0 | 2025-03-20 | |
Aaron | AR0286E6-250mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90% | 250mg |
$1105.00 | 2025-02-15 | |
Aaron | AR0286E6-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90% | 2.5g |
$4302.00 | 2023-12-15 | |
Aaron | AR0286E6-1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90% | 1g |
$2206.00 | 2025-03-11 | |
Aaron | AR0286E6-10g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90% | 10g |
$9402.00 | 2023-12-15 | |
Enamine | EN300-27699262-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90.0% | 0.5g |
$1238.0 | 2025-03-20 | |
Enamine | EN300-27699262-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90.0% | 0.05g |
$367.0 | 2025-03-20 | |
Enamine | EN300-27699262-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid |
2580198-17-8 | 90.0% | 10.0g |
$6819.0 | 2025-03-20 |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid الوثائق ذات الصلة
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
2. Book reviews
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
2580198-17-8 (4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid) منتجات ذات صلة
- 100864-77-5(2-{4-nitrophenyl}-4-methyl-1(2H)-phthalazinone)
- 922873-80-1(N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3,4-dimethylbenzamide)
- 73873-49-1(CYCLOHEXANECARBOXYLIC ACID, 3-METHYL-, TRANS-)
- 1352482-56-4(2-(6-Phenylamino-pyridin-3-yl)-pyrrolidine-1-carbaldehyde)
- 2758003-94-8(7-oxa-2,9-diazaspiro4.5decan-8-one hydrochloride)
- 1401668-37-8(Tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate)
- 2092202-00-9(1-(5-Chloro-2-fluorophenyl)-2,2-difluoroethanone)
- 2137827-30-4(4-{[(2-methoxyethyl)amino]methyl}-1-(propan-2-yl)-1H-pyrazole-5-sulfonamide)
- 1261607-96-8(4-Amino-2-methylbenzyl chloride)
- 150187-11-4(3-chloro-1-methyl-1H-pyrazol-4-amine)
الموردين الموصى بهم
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر

Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
